Cas no 201017-90-5 (2-(Methylthio)oxazole)
2-(Methylthio)oxazole Chemical and Physical Properties
Names and Identifiers
-
- Oxazole, 2-(methylthio)-
- 2-(Methylthio)oxazole
- 2-(methylsulfanyl)-1,3-oxazole
- 2-methylthiooxazole
- Oxazole,2-(methylthio)
- DTXSID50448675
- CS-0186447
- EN300-3442353
- DS-19047
- FT-0728701
- O10533
- AKOS027441576
- 2-methylsulfanyl-1,3-oxazole
- 201017-90-5
- SCHEMBL3026407
- 2-methylsulfanyl-1, 3-oxazole
- DB-003306
-
- MDL: MFCD18909307
- Inchi: 1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3
- InChI Key: XVLXLLHKDRNMGK-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=CO1
Computed Properties
- Exact Mass: 115.00900
- Monoisotopic Mass: 115.00918496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 59.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 51.3Ų
Experimental Properties
- PSA: 51.33000
- LogP: 1.39650
2-(Methylthio)oxazole Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD587421)
2-(Methylthio)oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylthio)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
2047CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-100mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 100mg |
981CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
5392CNY | 2021-05-07 | |
| Chemenu | CM251068-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM251068-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
$*** | 2023-03-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587421-100mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 100mg |
¥780.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587421-250mg |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 250mg |
¥1554.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587421-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
¥3882.0 | 2024-04-17 | |
| Chemenu | CM251068-1g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 1g |
$421 | 2021-08-04 | |
| Chemenu | CM251068-5g |
2-(Methylthio)oxazole |
201017-90-5 | 95% | 5g |
$1169 | 2021-08-04 |
2-(Methylthio)oxazole Related Literature
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1. New routes to 5-substituted oxazolesMatthew S. Addie,Richard J. K. Taylor J. Chem. Soc. Perkin Trans. 1 2000 527
Additional information on 2-(Methylthio)oxazole
2-(Methylthio)oxazole: An Overview of Its Properties, Applications, and Recent Research
2-(Methylthio)oxazole (CAS No. 201017-90-5) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique structural features, has found applications in a wide range of industries due to its chemical stability and reactivity. In this comprehensive overview, we will delve into the properties, synthesis methods, applications, and recent research developments surrounding 2-(Methylthio)oxazole.
Structural Characteristics and Physical Properties
2-(Methylthio)oxazole is a five-membered heterocyclic compound with a thioether group attached to the 2-position. The presence of the thioether group imparts unique chemical properties to the molecule, making it an attractive building block for various synthetic transformations. The compound is typically a colorless solid with a melting point of around 65-67°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
Synthesis Methods
The synthesis of 2-(Methylthio)oxazole can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the cyclization of N-methylthioacetamide with an appropriate electrophile, such as an alkyl halide or an acyl chloride. This reaction proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the desired heterocyclic ring. Another approach involves the reaction of methyl mercaptan with an oxazoline precursor under suitable conditions.
Applications in Organic Chemistry
2-(Methylthio)oxazole has found extensive use as a synthetic intermediate in organic chemistry. Its reactivity and functional group compatibility make it a valuable starting material for the synthesis of more complex molecules. For instance, it can be used in the preparation of various pharmaceuticals and agrochemicals. The thioether group can be readily functionalized through reactions such as oxidation to form sulfoxides or sulfones, which can then be further modified to introduce additional functionalities.
Pharmaceutical Applications
In the pharmaceutical industry, 2-(Methylthio)oxazole has been explored for its potential therapeutic applications. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain 2-(Methylthio)oxazole-based compounds demonstrated significant inhibition of cancer cell growth in vitro. These findings have sparked interest in further investigating the potential of these derivatives as lead compounds for drug development.
Materials Science Applications
Beyond its use in pharmaceuticals, 2-(Methylthio)oxazole has also found applications in materials science. The compound's ability to form stable complexes with various metal ions makes it useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Additionally, the unique electronic properties of 2-(Methylthio)oxazole-based materials make them attractive candidates for use in organic electronics and photovoltaic devices.
Recent Research Developments
The ongoing research on 2-(Methylthio)oxazole continues to uncover new possibilities for its application across various fields. A recent study published in Chemical Communications explored the use of 2-(Methylthio)oxazole-derived ligands in asymmetric catalysis. The researchers demonstrated that these ligands could significantly enhance the enantioselectivity of certain catalytic reactions, opening up new avenues for the synthesis of chiral molecules with high stereoselectivity.
In another notable development, scientists at a leading research institute investigated the photochemical properties of 2-(Methylthio)oxazole strong>-based dyes. Their findings revealed that these dyes exhibited excellent photostability and strong absorption in the visible region of the spectrum. This makes them promising candidates for use in dye-sensitized solar cells (DSSCs), which are known for their low cost and environmental friendliness.
Safety Considerations and Environmental Impact
In handling any chemical compound, safety considerations are paramount. While 2-(Methylthio)oxazole strong> is generally considered safe when used under appropriate conditions, it is important to follow standard laboratory safety protocols to minimize risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling to prevent skin contact and inhalation.
In terms of environmental impact, efforts are being made to develop more sustainable synthesis methods for 2-(Methylthio)oxazole strong>. Green chemistry principles are increasingly being applied to minimize waste generation and reduce the use of hazardous reagents. Additionally, research is underway to explore biodegradable alternatives to traditional solvents used in its synthesis.
Conclusion
2-(Methylthio)oxazole strong>, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest across multiple disciplines. From its applications as a synthetic intermediate in organic chemistry to its potential as a therapeutic agent and material for advanced technologies, this compound holds great promise for future innovations. As research progresses, it is likely that new uses and improvements will be discovered, further expanding its utility and impact.
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